molecular formula C18H14N4O3S B2464423 6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251572-81-2

6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2464423
CAS No.: 1251572-81-2
M. Wt: 366.4
InChI Key: RUBOARNJWKKRHR-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 6 and a 2-pyridyl moiety at position 2. This structure combines aromatic and heteroaromatic substituents, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-25-12-7-5-11(6-8-12)10-22-17(23)16-15(20-18(22)24)14(21-26-16)13-4-2-3-9-19-13/h2-9H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOARNJWKKRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps often include:

    Formation of the isothiazole ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones under basic conditions.

    Construction of the pyrimidine ring: This step may involve condensation reactions between appropriate amidines and β-dicarbonyl compounds.

    Introduction of the pyridine moiety: This can be accomplished through cross-coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Features
6-(4-Methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7-dione Isothiazolo[4,5-d]pyrimidine 2-Pyridyl 4-Methoxybenzyl Enhanced aromaticity, potential for π-π interactions
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione (3n) Triazolo[4,5-d]pyrimidine 4-Methyl-2-nitrophenyl Nitro group may improve electrophilicity
6-Cyclopropyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7-dione Isothiazolo[4,5-d]pyrimidine 2-Pyridyl Cyclopropyl Smaller alkyl group reduces steric hindrance

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

  • Triazolo[4,5-d]pyrimidines : Density ~2.16 g/cm³, moderate water solubility due to polar dione groups .
  • Thiazolo[5,4-d]pyrimidines : Higher lipophilicity with alkyl/aryl substituents .

The 4-methoxybenzyl group likely increases logP compared to cyclopropyl or methyl analogs, affecting pharmacokinetics.

Biological Activity

6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isothiazole, pyrimidine, and pyridine rings, which contribute to its diverse pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isothiazole Ring : Achieved through cyclization reactions involving thioamides and α-haloketones under basic conditions.
  • Construction of the Pyrimidine Ring : Involves condensation reactions between appropriate amidines and β-dicarbonyl compounds.
  • Introduction of the Pyridine Moiety : Accomplished through cross-coupling reactions such as Suzuki or Heck coupling using palladium catalysts.

Biological Activity

The biological activities of this compound have been investigated across various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of isothiazolo[4,5-d]pyrimidines exhibit significant antiproliferative effects against multiple cancer cell lines. For example:

  • Cytotoxicity Testing : The compound was tested against several human cancer cell lines (e.g., A549, MCF-7, HeLa) using the MTT assay. The results indicated moderate to high cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for the most potent derivatives .
  • Mechanism of Action : The compound's ability to induce apoptosis was confirmed by evaluating the Bax/Bcl-2 ratio, indicating that it may act as a dual inhibitor targeting both EGFR and VEGFR-2 pathways. This dual inhibition is crucial for enhancing anticancer efficacy .

Other Biological Activities

In addition to anticancer properties, this compound has shown potential in other areas:

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class:

  • Study on Triazolo-Pyridazine Derivatives :
    • These derivatives exhibited promising cytotoxicity against cancer cell lines with IC50 values comparable to those of established drugs. The study concluded that structural modifications could enhance their inhibitory potency against c-Met kinase .
  • In Vivo Studies :
    • Animal models have been employed to evaluate the therapeutic potential of similar compounds in reducing tumor size and improving survival rates in cancer-bearing subjects. These studies highlight the importance of further clinical trials for validating efficacy in humans.

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